3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione
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Overview
Description
3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione is a complex organic compound with a unique structure that combines phenoxy and imidazolidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-(1,1-dimethylpropyl)phenol with ethylene oxide to form 2-[4-(1,1-dimethylpropyl)phenoxy]ethanol. This intermediate is then reacted with 5,5-dimethylhydantoin under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form corresponding quinones.
Reduction: The imidazolidinedione ring can be reduced to form imidazolidine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the imidazolidinedione ring may produce imidazolidine derivatives.
Scientific Research Applications
3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, while the imidazolidinedione ring can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylpropyl)-: Shares the phenoxy group but lacks the imidazolidinedione ring.
Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]-: Similar structure but with an ethanol group instead of the imidazolidinedione ring.
6-[4-(1,1-Dimethylpropyl)phenoxy]-3-pyridinecarbonitrile: Contains a phenoxy group but with a pyridinecarbonitrile moiety.
Uniqueness
3-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}-5,5-dimethyl-2,4-imidazolidinedione is unique due to the combination of the phenoxy and imidazolidinedione groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5,5-dimethyl-3-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-6-17(2,3)13-7-9-14(10-8-13)23-12-11-20-15(21)18(4,5)19-16(20)22/h7-10H,6,11-12H2,1-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKOTUKUEXKCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCN2C(=O)C(NC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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